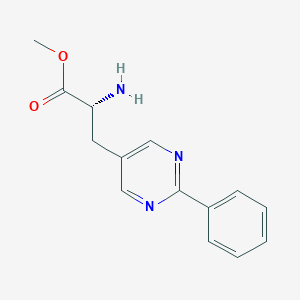
Methyl (R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrimidine and ®-2-amino-3-hydroxypropanoic acid.
Coupling Reaction: The key step involves coupling the pyrimidine ring with the amino acid derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It can be employed in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pyrimidine ring and phenyl group play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ®-2-amino-3-(2-pyridyl)pyrimidine-5-yl)propanoate
- Methyl ®-2-amino-3-(2-phenylpyridine-5-yl)propanoate
- Methyl ®-2-amino-3-(2-phenylpyrazine-5-yl)propanoate
Uniqueness
Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate is unique due to the presence of the phenyl-substituted pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)12(15)7-10-8-16-13(17-9-10)11-5-3-2-4-6-11/h2-6,8-9,12H,7,15H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
IRHLPOXZEHTARK-GFCCVEGCSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CN=C(N=C1)C2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C(CC1=CN=C(N=C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


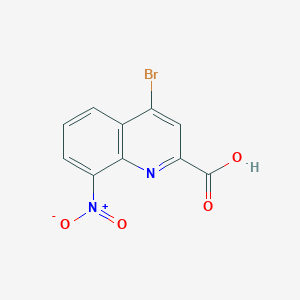
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
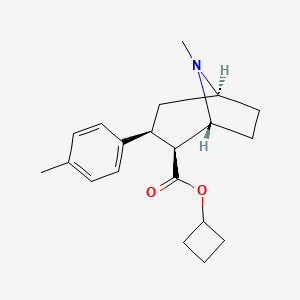
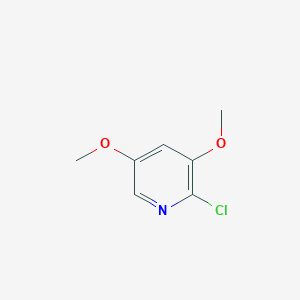
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)

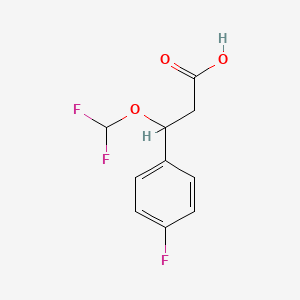



![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)



